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Compound of Interest

Compound Name: PF-3845

Cat. No.: B1684308 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target profiles of two prominent fatty

acid amide hydrolase (FAAH) inhibitors, PF-3845 and URB597. The information presented

herein is supported by experimental data to assist researchers in selecting the most

appropriate tool for their studies.

Introduction
PF-3845 and URB597 are both widely utilized inhibitors of fatty acid amide hydrolase (FAAH), a

key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By

inhibiting FAAH, these compounds elevate endogenous AEA levels, leading to the activation of

cannabinoid receptors and subsequent therapeutic effects, including analgesia and anxiolysis.

However, the utility of a chemical probe is critically dependent on its selectivity. Off-target

activities can lead to confounding experimental results and potential toxicities. This guide

evaluates the selectivity of PF-3845 and URB597 to inform target validation studies and drug

development programs.

Data Presentation: Quantitative Comparison of
Inhibitory Activities
The following table summarizes the inhibitory potency of PF-3845 and URB597 against their

primary target, FAAH, and key off-targets identified in preclinical studies. PF-3845
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demonstrates a significantly cleaner off-target profile compared to URB597.

Target
PF-3845 (or close analog
PF-04457845)

URB597

Primary Target

Fatty Acid Amide Hydrolase

(FAAH)

kinact/Ki = 40,300 M-1s-1

(hFAAH)[2]
IC50 = 5 nM (rat brain)[3]

Off-Targets

Carboxylesterase 1 (CES1)
No inhibition observed up to

100 µM[2]

kinact/Ki = 4.5 x 103 M-1s-1[4]

[5]

Carboxylesterase 2 (CES2)
No inhibition observed up to

100 µM[2]

kinact/Ki = 3.9 x 103 M-1s-1[4]

[5]

Other Serine Hydrolases
No off-targets identified in

broad proteomic screens[2]

Inhibition of several other

serine hydrolases observed[6]

Key Findings on Off-Target Profiles
PF-3845, and its closely related analog PF-04457845, exhibit a remarkably high degree of

selectivity for FAAH.[2][7] Extensive off-target screening using activity-based protein profiling

(ABPP) in various human and mouse proteomes (brain, liver, heart) revealed no significant

inhibition of other serine hydrolases, even at concentrations up to 100 µM.[2] This high

selectivity minimizes the potential for confounding experimental results arising from unintended

target engagement.

In contrast, URB597 has been shown to inhibit several off-target enzymes, most notably

carboxylesterases (CES).[4][5] Studies have demonstrated that URB597 inhibits human CES1

and CES2 with significant potency.[4][5] This lack of selectivity could lead to unintended

biological effects, as carboxylesterases are involved in the metabolism of a wide range of

endogenous lipids and xenobiotics. Researchers using URB597 should consider these off-

target activities when interpreting their data.
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The evaluation of the off-target profiles of PF-3845 and URB597 relies on established

biochemical and proteomic techniques.

Competitive Activity-Based Protein Profiling (ABPP)
This powerful proteomic technique is used to assess the selectivity of enzyme inhibitors in a

native biological context.

Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active

enzymes within a complex proteome. In a competitive experiment, the proteome is pre-

incubated with the inhibitor of interest (e.g., PF-3845 or URB597) before the addition of a

broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine

hydrolases). If the inhibitor binds to a particular enzyme, it will block the subsequent binding of

the probe. The level of probe labeling for each enzyme is then quantified, typically by gel-based

methods or mass spectrometry, to determine the inhibitor's potency and selectivity across the

entire enzyme family.[6][8]

Protocol Outline:

Proteome Preparation: Tissues or cells are homogenized and fractionated to isolate the

desired proteome (e.g., brain membrane fraction).

Inhibitor Incubation: The proteome is incubated with varying concentrations of the test

inhibitor (PF-3845 or URB597) or a vehicle control (DMSO).

Probe Labeling: A broad-spectrum activity-based probe (e.g., FP-rhodamine) is added to the

proteome and incubated to allow for labeling of active enzymes.

Analysis:

Gel-Based ABPP: The proteome is separated by SDS-PAGE, and the labeled enzymes

are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a

specific protein band in the inhibitor-treated sample compared to the control indicates

inhibition.

Mass Spectrometry-Based ABPP: The probe-labeled proteins are enriched, digested, and

analyzed by LC-MS/MS to identify and quantify the labeled enzymes. This provides a
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more comprehensive and unbiased assessment of inhibitor selectivity.

Radiometric FAAH Activity Assay
This is a standard biochemical assay used to determine the potency of FAAH inhibitors.

Principle: This assay measures the activity of FAAH by quantifying the enzymatic hydrolysis of

a radiolabeled substrate, typically anandamide labeled in the ethanolamine portion ([¹⁴C]-

ethanolamine-anandamide).[2][9] In the presence of an inhibitor, the rate of hydrolysis will

decrease.

Protocol Outline:

Enzyme Source: A source of FAAH, such as rat brain homogenates or recombinant human

FAAH, is used.

Inhibitor Pre-incubation: The enzyme is pre-incubated with varying concentrations of the

inhibitor (PF-3845 or URB597) to allow for binding to the enzyme.

Substrate Addition: The radiolabeled substrate, [¹⁴C]-anandamide, is added to initiate the

enzymatic reaction.

Reaction Quenching and Product Separation: The reaction is stopped, and the product,

[¹⁴C]-ethanolamine, is separated from the unreacted substrate, typically by liquid-liquid

extraction.

Quantification: The amount of [¹⁴C]-ethanolamine is quantified using a scintillation counter.

The inhibitor's IC50 value is determined by plotting the percentage of inhibition against the

inhibitor concentration.
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Caption: Endocannabinoid signaling pathway and points of intervention for PF-3845 and

URB597.

Experimental Workflow for Off-Target Profiling
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Caption: Workflow for competitive activity-based protein profiling (ABPP).

Conclusion
Based on the currently available data, PF-3845 demonstrates a superior off-target profile

compared to URB597. Its high selectivity for FAAH makes it a more precise chemical probe for

studying the physiological roles of this enzyme and the endocannabinoid system. Researchers

should be aware of the known off-target activities of URB597, particularly its inhibition of

carboxylesterases, which may influence experimental outcomes. The choice of inhibitor should

be carefully considered based on the specific research question and the potential for off-target

effects to confound the results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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versus-urb597]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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